Glycine, N-(2-mercaptoethyl)- is a compound that combines the amino acid glycine with a thiol group, specifically 2-mercaptoethyl. Its molecular formula is and it has a molecular weight of approximately 133.18 g/mol. The compound features an amino group (-NH₂), a carboxyl group (-COOH), and a thiol group (-SH), which contribute to its unique chemical properties and reactivity. This structure allows it to participate in various biochemical and
Glycine, N-(2-mercaptoethyl)- exhibits significant biological activity due to its structural components. The thiol group allows it to participate in redox reactions, acting as a reducing agent that can scavenge reactive oxygen species. This property suggests potential antioxidant effects, which may protect cells from oxidative damage.
Additionally, the compound's interaction with proteins—specifically through the formation of disulfide bonds with cysteine residues—can alter protein structure and function, impacting various biochemical pathways . Research indicates that it may have roles in anti-inflammatory processes and could serve as a precursor for biologically active compounds .
Several methods are employed to synthesize Glycine, N-(2-mercaptoethyl)-:
Glycine, N-(2-mercaptoethyl)- has diverse applications across various fields:
Research on Glycine, N-(2-mercaptoethyl)- has highlighted its interactions with different molecular targets. Its ability to form disulfide bonds can significantly influence protein conformation and activity. Furthermore, studies suggest that its reducing properties may enhance cellular protection mechanisms against oxidative stress .
Similar compounds include:
Glycine, N-(2-mercaptoethyl)- is distinguished by its specific substitution pattern that imparts unique chemical properties compared to other glycine derivatives. The combination of amino and thiol groups allows for versatile chemical modifications and applications across multiple fields. Its reactivity profile is notably different from similar compounds due to the presence of the thiol group, which enhances its utility in redox chemistry and biological interactions .